5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromenones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenyl derivatives: Compounds with similar structural motifs but different substituents.
Chromenone derivatives: Other chromenones with varying substituents on the chromenone core.
Uniqueness
5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tert-butyl and methoxy groups, along with the chromenone core, make it a versatile compound for various applications.
Properties
Molecular Formula |
C27H26O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C27H26O3/c1-18-14-23(29-17-19-10-12-21(13-11-19)27(2,3)4)26-22(20-8-6-5-7-9-20)16-25(28)30-24(26)15-18/h5-16H,17H2,1-4H3 |
InChI Key |
FCSDHTUHMPWQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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